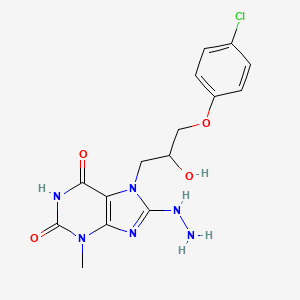

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-hydrazinyl-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN6O4/c1-21-12-11(13(24)19-15(21)25)22(14(18-12)20-17)6-9(23)7-26-10-4-2-8(16)3-5-10/h2-5,9,23H,6-7,17H2,1H3,(H,18,20)(H,19,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALDMQFJULKRFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN)CC(COC3=CC=C(C=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 396.81 g/mol. The structure features a purine core modified with a hydrazinyl group and a chlorophenoxy-hydroxypropyl side chain, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉ClN₆O₄ |

| Molecular Weight | 396.81 g/mol |

| IUPAC Name | This compound |

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in vitro assays demonstrated that it can inhibit cell proliferation in human lung (A549) and colon (HCT116) cancer cells with IC50 values ranging from 10 to 25 µM depending on the specific cell line and experimental conditions .

Table: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 15 | Induction of apoptosis |

| HCT116 | 20 | Cell cycle arrest in G2/M phase |

| K562 | 10 | Inhibition of DNA synthesis |

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

- Enzyme Inhibition: It may inhibit key enzymes involved in DNA replication and repair.

- Apoptosis Induction: The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest: Studies indicate that treatment with this compound results in significant accumulation of cells in the G2/M phase, suggesting it interferes with the normal cell cycle progression .

Case Studies

-

Study on Lung Cancer Cells:

A study evaluated the effects of this compound on A549 lung cancer cells. Results showed that at concentrations of 15 µM, there was a notable increase in apoptotic markers such as caspase activation and PARP cleavage, indicating effective induction of apoptosis . -

Colon Cancer Research:

In another study focusing on HCT116 colon cancer cells, the compound demonstrated an IC50 value of 20 µM. Flow cytometry analysis revealed that treated cells exhibited increased sub-G1 populations, confirming cell death through apoptosis rather than necrosis .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and what are the critical optimization steps?

- Methodology : Multi-step organic synthesis is typical for hydrazinyl-substituted purine derivatives. Key steps include:

- Nucleophilic substitution to introduce the 4-chlorophenoxypropyl chain.

- Hydrazine coupling at the purine C8 position using hydrazine hydrate under reflux conditions .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How is structural integrity confirmed post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : - and -NMR to verify substituent positions (e.g., hydrazinyl proton signals at δ 8.2–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] peak at m/z 423.12) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity .

Q. What in vitro assays are suitable for initial biological screening?

- Anticancer : MTT assay on HeLa or MCF-7 cell lines (IC determination) .

- Antimicrobial : Broth microdilution against Candida albicans or Staphylococcus aureus (MIC values) .

- Enzyme Inhibition : Spectrophotometric assays for kinases or phosphodiesterases (e.g., cAMP-dependent PDE4) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for hydrazinyl purine diones?

- Methodology :

- Structural Modifications : Vary substituents (e.g., 4-chlorophenoxy → 4-methoxyphenoxy) to assess impact on bioactivity .

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., EGFR or HIV protease) .

- Data Correlation : Compare IC values with electronic (Hammett σ) or steric (Taft E) parameters of substituents .

Q. How to resolve discrepancies in reported biological activity data (e.g., conflicting IC)?

- Contradiction Analysis :

- Assay Standardization : Use identical cell lines (e.g., HeLa from ATCC) and culture conditions (e.g., 10% FBS, 37°C) .

- Control Compounds : Include reference drugs (e.g., 5-fluorouracil for anticancer assays) to validate experimental setups .

- Orthogonal Assays : Confirm activity via apoptosis assays (Annexin V/PI staining) or enzymatic ATP depletion tests .

Q. What mechanistic studies elucidate interactions with biological targets?

- Experimental Design :

- Kinetic Studies : Measure enzyme inhibition constants () using Lineweaver-Burk plots .

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., PDE4B) to resolve binding motifs .

- Metabolic Profiling : LC-MS/MS to identify metabolites in hepatocyte models, assessing stability and off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.